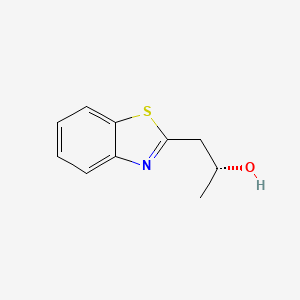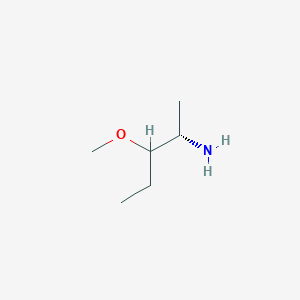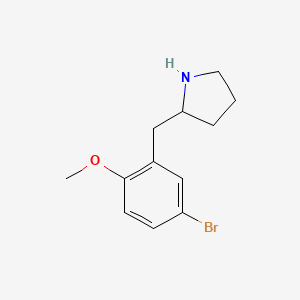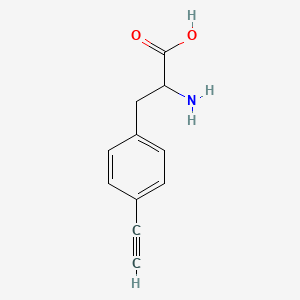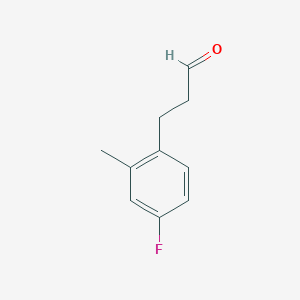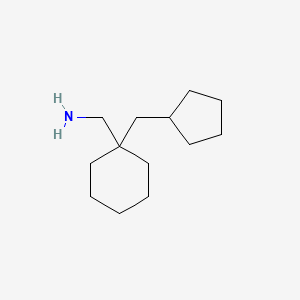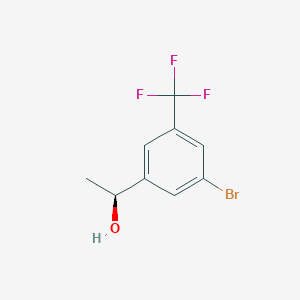
(S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, thus bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-(trifluoromethyl)benzaldehyde or 3-bromo-5-(trifluoromethyl)acetophenone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of (S)-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol.
3-Bromo-5-fluorophenol: A phenol derivative with similar bromine and trifluoromethyl groups.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Another compound with similar functional groups but different reactivity.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and potential enantioselective interactions in biological systems. This distinguishes it from other similar compounds that may lack chirality or have different functional groups.
Propiedades
Fórmula molecular |
C9H8BrF3O |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
(1S)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m0/s1 |
Clave InChI |
ZAMLJWRQAZAASU-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)Br)C(F)(F)F)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


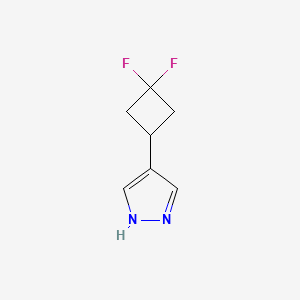
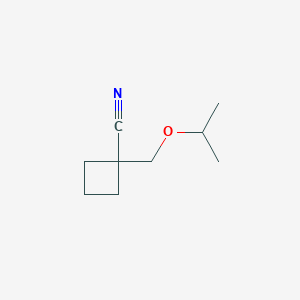
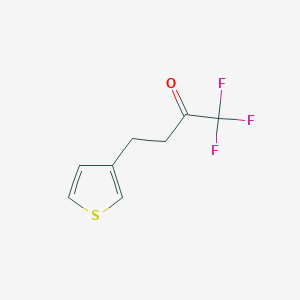
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)

![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
